What is Ramiprilat-d5 and its primary use in research?
What is Ramiprilat-d5 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ramiprilat-d5, a key analytical tool in pharmaceutical research. The document details its chemical properties, primary applications, and the methodologies for its use, with a focus on its role as an internal standard in bioanalytical assays.
Introduction to Ramiprilat-d5
Ramiprilat-d5 is the deuterium-labeled form of Ramiprilat (B1678798). Ramiprilat is the active metabolite of Ramipril (B1678797), a potent angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1][2] The incorporation of five deuterium (B1214612) atoms into the phenyl group of the Ramiprilat molecule results in a stable, isotopically-enriched compound with a higher molecular weight than its unlabeled counterpart.[3][4] This key characteristic makes Ramiprilat-d5 an ideal internal standard for quantitative bioanalysis, particularly in pharmacokinetic and bioequivalence studies of Ramipril.[5][6]
Physicochemical Properties
The fundamental properties of Ramiprilat-d5 are summarized in the table below. These values are essential for method development and analytical instrumentation setup.
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₃D₅N₂O₅ | [3][4] |
| Molecular Weight | 393.49 g/mol | [3][4] |
| CAS Number | 1356837-92-7 | [3] |
| Appearance | White Solid | [7] |
| Purity | Typically ≥90% (by HPLC) | [4] |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₅) for analogous Ramipril-d5 | [8] |
| Storage | 2-8°C Refrigerator | [4][7] |
Primary Use in Research: Internal Standard in Bioanalysis
The primary application of Ramiprilat-d5 in a research setting is as an internal standard for the quantification of Ramipril and its active metabolite, Ramiprilat, in biological matrices such as plasma and serum.[4][5] Its utility stems from the principles of isotope dilution mass spectrometry.
Key Advantages:
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Similar Physicochemical Properties: Ramiprilat-d5 exhibits nearly identical chemical and physical behavior to the unlabeled Ramiprilat during sample preparation (e.g., extraction) and chromatographic separation. This co-elution ensures that any analyte loss during these steps is mirrored by the internal standard.
-
Mass Differentiation: Despite its similar behavior, Ramiprilat-d5 is readily distinguishable from the endogenous analyte by a mass spectrometer due to its higher mass. This allows for precise and accurate quantification.
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Improved Accuracy and Precision: By correcting for variability in sample preparation and instrument response, the use of Ramiprilat-d5 as an internal standard significantly enhances the accuracy and precision of bioanalytical methods.[6]
Mechanism of Action of Ramiprilat
Ramiprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.
The following diagram illustrates the RAAS pathway and the point of inhibition by Ramiprilat:
As depicted, Ramiprilat blocks the conversion of Angiotensin I to Angiotensin II. The reduction in Angiotensin II levels leads to vasodilation (widening of blood vessels) and decreased aldosterone secretion, which in turn reduces sodium and water retention. Both of these effects contribute to a lowering of blood pressure.
Experimental Protocol: Quantification of Ramiprilat in Human Plasma using LC-MS/MS
This section outlines a typical experimental protocol for the quantification of Ramiprilat in human plasma using Ramiprilat-d5 as an internal standard. This method is based on common practices in bioanalytical laboratories.[9][10][11]
Materials and Reagents
-
Ramiprilat and Ramiprilat-d5 reference standards
-
Human plasma (with K3 EDTA as anticoagulant)[9]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium acetate (B1210297)
-
Water (deionized or HPLC grade)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Sample Preparation
A crucial step in bioanalysis is the extraction of the analyte from the complex biological matrix. Two common methods are protein precipitation and solid-phase extraction (SPE).
Method 1: Protein Precipitation [10]
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Ramiprilat-d5 in methanol).
-
Add 300 µL of cold methanol to precipitate the plasma proteins.
-
Vortex the mixture for 15 minutes.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Method 2: Solid-Phase Extraction (SPE) [11]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample (pre-treated with the internal standard) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
The following diagram illustrates a general experimental workflow:
LC-MS/MS Conditions
The following table provides typical parameters for the liquid chromatography and mass spectrometry analysis.
| Parameter | Typical Value |
| LC System | Agilent 1290 Infinity II HPLC or equivalent[9] |
| Column | Zorbax eclipse XDB-C8 (50×4.6 mm, 5 µm) or equivalent[12] |
| Mobile Phase A | 0.1% Formic acid in 5 mM Ammonium acetate solution[9] |
| Mobile Phase B | 0.1% Formic acid in Methanol[9] |
| Flow Rate | 0.600 mL/min[12] |
| Injection Volume | 10 µL[9] |
| Column Temperature | 45°C[12] |
| MS System | Agilent 6460 Triple Quadrupole or equivalent[9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[9][10] |
| Scan Type | Multiple Reaction Monitoring (MRM)[10] |
| MRM Transition (Ramiprilat) | Q1: m/z 389.2 -> Q3: m/z 206.1[12] |
| MRM Transition (Ramiprilat-d5) | Q1: m/z 394.2 -> Q3: m/z 211.1 (projected) |
Note: The MRM transition for Ramiprilat-d5 is projected based on the addition of 5 Daltons to the precursor and relevant fragment ions. Specific transitions should be optimized during method development.
Data Analysis
Quantification is achieved by calculating the ratio of the peak area of the analyte (Ramiprilat) to the peak area of the internal standard (Ramiprilat-d5). A calibration curve is constructed by plotting this ratio against the known concentrations of the calibration standards. The concentration of Ramiprilat in the unknown samples is then determined by interpolation from this curve.[9]
Conclusion
Ramiprilat-d5 is an indispensable tool for researchers and drug development professionals involved in the study of Ramipril. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the generation of high-quality, reliable data for pharmacokinetic and other quantitative studies. This guide provides a foundational understanding of its properties, mechanism of action, and a practical framework for its application in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Ramipril Impurities | SynZeal [synzeal.com]
- 3. scbt.com [scbt.com]
- 4. clearsynth.com [clearsynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. caymanchem.com [caymanchem.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
